3-Ethoxy-5-methyl-phenylamine

Catalog No.
S12571571
CAS No.
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-5-methyl-phenylamine

Product Name

3-Ethoxy-5-methyl-phenylamine

IUPAC Name

3-ethoxy-5-methylaniline

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3,10H2,1-2H3

InChI Key

XZJFTUZJUUAYSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)N)C

3-Ethoxy-5-methyl-phenylamine is an aromatic amine characterized by the presence of an ethoxy group and a methyl group on a phenyl ring. Its chemical formula is C11H15NC_{11}H_{15}N and it features a structure that allows for various chemical interactions due to the electron-donating properties of the ethoxy and methyl substituents. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.

  • Oxidation: This compound can undergo oxidation to form corresponding quinones or other oxidized products, which can be facilitated by agents such as potassium nitrosodisulfonate .
  • Nucleophilic Substitution: The amine group can engage in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Acylation: The amine can react with acyl chlorides to form amides, expanding its utility in synthetic applications.

Studies indicate that 3-Ethoxy-5-methyl-phenylamine exhibits biological activity that may include:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which could be beneficial in mitigating oxidative stress-related conditions.
  • Inhibition of Enzymes: It may act as an inhibitor for certain cytochrome P450 enzymes, suggesting implications for drug metabolism and pharmacokinetics .

The synthesis of 3-Ethoxy-5-methyl-phenylamine can be achieved through various methods:

  • Direct Amination: Starting from 3-Ethoxy-5-methyl-bromobenzene, the compound can be synthesized via nucleophilic substitution with ammonia or an amine.
  • Reduction of Nitro Compounds: The corresponding nitro compound can be reduced using catalytic hydrogenation or chemical reducing agents to yield the amine.
  • Teuber Synthesis: This method involves the oxidation of phenols or anilines to quinones, which can then be reduced back to the desired amine structure .

3-Ethoxy-5-methyl-phenylamine finds applications in several fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds.
  • Dyes and Pigments: The compound may be utilized in dye manufacturing, leveraging its aromatic properties.
  • Research: It is often used in academic research for studying reaction mechanisms involving aromatic amines.

Interaction studies involving 3-Ethoxy-5-methyl-phenylamine have focused on its metabolic pathways and enzyme interactions. Notably:

  • Cytochrome P450 Interaction: Research indicates that this compound may inhibit specific cytochrome P450 enzymes, affecting drug metabolism and leading to potential drug-drug interactions .
  • Binding Affinity Studies: Studies have investigated its binding affinity to various biological targets, providing insights into its pharmacological potential.

Several compounds exhibit structural similarities to 3-Ethoxy-5-methyl-phenylamine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Methoxy-5-methylaniline66584-31-40.95
3-Amino-5-methoxyphenylmethanol1261566-52-20.95
4-Ethoxy-anilineNot available0.90
2-Ethoxy-N,N-dimethylanilineNot available0.88

Uniqueness

3-Ethoxy-5-methyl-phenylamine is unique due to its specific arrangement of ethoxy and methyl groups on the phenyl ring, which influences its reactivity and biological activity compared to other similar compounds. Its ability to act as both a nucleophile and an electrophile makes it particularly versatile in synthetic applications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-09

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